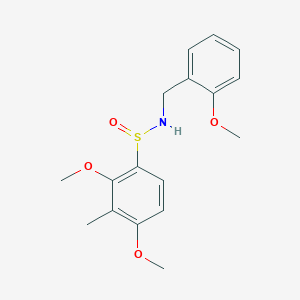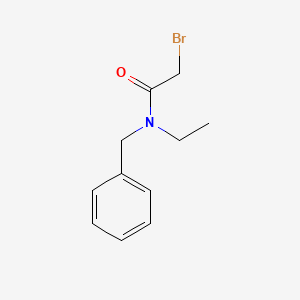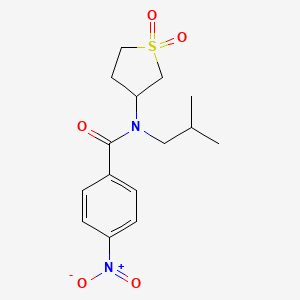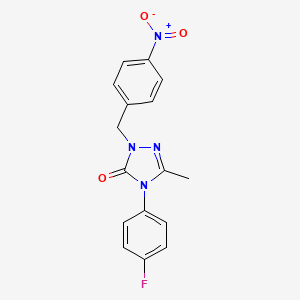
2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)acetamide, also known as P2Y12 receptor antagonist, is a chemical compound that is widely used in scientific research for its ability to block the P2Y12 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in platelet aggregation and thrombosis. The P2Y12 receptor is an important target for the treatment of cardiovascular diseases, such as myocardial infarction and stroke.
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Research has demonstrated the utility of pyrimidin-2-yloxy derivatives in elucidating crystal structures. For instance, studies have shown how molecules with a pyrimidine ring can adopt folded conformations, which are crucial for understanding molecular interactions and designing new compounds with desired properties (Subasri et al., 2017) (Subasri et al., 2016).
Radiopharmaceuticals
Derivatives of pyrimidin-2-yloxy compounds have been explored for their potential in imaging applications, particularly in positron emission tomography (PET) for the selective imaging of the translocator protein (18 kDa). Such studies highlight the role of these compounds in developing radioligands for diagnostic purposes (Dollé et al., 2008).
Biochemistry and Binding Studies
In biochemistry, pyrimidin-2-yloxy derivatives have been used to study interactions with proteins such as bovine serum albumin (BSA). These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Meng et al., 2012).
Antimicrobial and Antitubercular Activity
Pyrimidin-2-yloxy derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the search for new therapeutic agents against infectious diseases (Majithiya & Bheshdadia, 2022).
Enzyme Inhibition for Herbicide Design
The design of acetohydroxyacid synthase inhibitors, targeting the biosynthesis of branched-chain amino acids in plants, has utilized pyrimidin-2-yloxy derivatives. This research aids in developing new herbicides with enhanced efficacy (He et al., 2007).
Quantum Chemical Studies and Drug Design
Pyrimidin-2-yloxy derivatives have been subject to quantum chemical studies to explore their molecular structures, interactions, and potential as antiviral agents against diseases such as COVID-19. This research underscores the compound's role in the development of new drugs with specific targeting capabilities (Mary et al., 2020).
Antitumor Activity
Investigations into the antitumor activities of pyrimidin-2-yloxy derivatives have led to the identification of compounds that exhibit significant efficacy against various cancer cell lines, offering insights into new chemotherapy agents (Alqasoumi et al., 2009).
Propiedades
IUPAC Name |
2-pyrimidin-2-yloxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c15-23(20,21)12-4-2-11(3-5-12)6-9-16-13(19)10-22-14-17-7-1-8-18-14/h1-5,7-8H,6,9-10H2,(H,16,19)(H2,15,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRKUNOLCOSUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d]isoxazol-3-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2967992.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)
![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)


![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2967998.png)
![5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2967999.png)


![tert-butyl (1S,4S)-5-(carbonochloridoyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2968003.png)


![(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(pyridin-3-yl)methanone](/img/structure/B2968007.png)